![molecular formula C13H16FNO2 B1489469 2-(2-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 1275095-84-5](/img/structure/B1489469.png)
2-(2-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine atom could introduce some interesting properties, as fluorine is highly electronegative and could influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The ketone group could undergo reactions such as nucleophilic addition or reduction, and the fluorophenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity, boiling point, and melting point .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Crystal Structure : A compound synthesized through multicomponent reactions involving similar structural components was studied for its crystal structure, showcasing the molecule's planar nature except for one pyrrolidin ring, which adopts an envelope conformation. The supermolecular assembly is highlighted by π-π interactions and stabilized by hydrogen bonds, extending along the crystal's b-axis (Sharma et al., 2013).
Molecular Properties Investigation : Research on derivatives of pyrrolidinones, including DFT and quantum chemical calculations, explored their electronic properties, HOMO and LUMO energies, and molecular densities, providing insights into the molecular properties that could be pivotal for the development of new materials or chemical sensors (Bouklah et al., 2012).
Electrochromic Properties : A study on copolymers related to the given chemical structure investigated enhancing electrochromic properties of conducting polymers, revealing that copolymerization can introduce diverse colors and improve the optical and electrochromic response of materials, suggesting applications in smart windows and display technologies (Türkarslan et al., 2007).
Fluorinated Derivatives for Receptor Modulation : Research into fluorinated derivatives of structurally related compounds for sigma-1 receptor modulation indicates the potential for developing novel therapeutics. The synthesis strategies and chemical modifications provide a basis for the rational design of new compounds with enhanced biological activities (Kuznecovs et al., 2020).
Potential Applications
Nonlinear Optical (NLO) Materials : Theoretical and experimental investigations into related alkylaminophenol compounds suggest significant NLO properties, indicating potential applications in optical technologies, such as in the development of photonic devices and materials for information processing (Ulaş, 2021).
Electrooptic Film Fabrication : Studies on dibranched chromophores related to the chemical structure have shown the influence of molecular architecture on the self-assembly, microstructure, and nonlinear optical response of electrooptic films. This underscores the compound's relevance in fabricating devices with tailored optical and electrooptic properties (Facchetti et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-12-4-2-1-3-11(12)7-13(17)15-6-5-10(8-15)9-16/h1-4,10,16H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERAFYZXIVIOMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



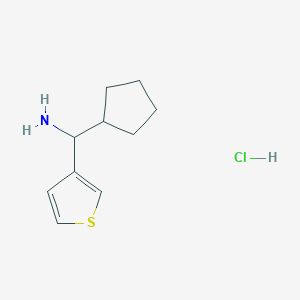
![Tert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1489389.png)
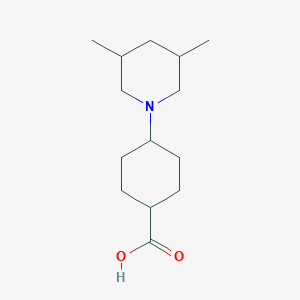
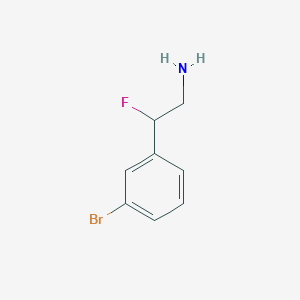
![(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanamine](/img/structure/B1489395.png)
![4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde](/img/structure/B1489396.png)
![1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B1489397.png)
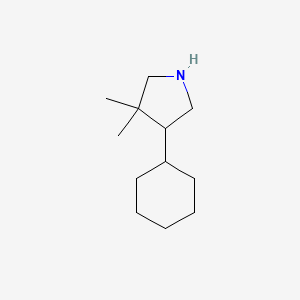
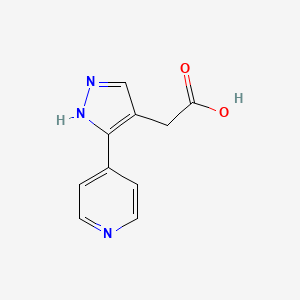
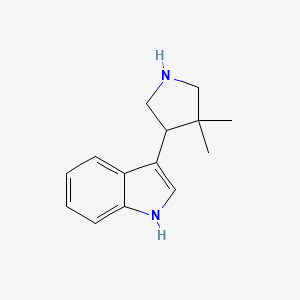
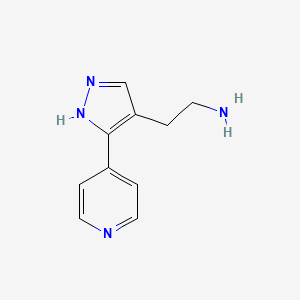
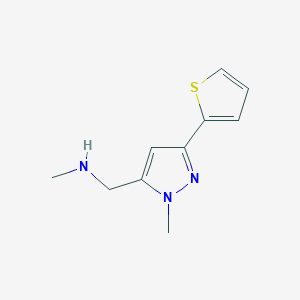
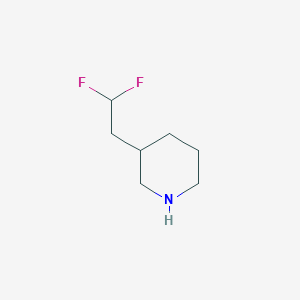
![1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1489409.png)